3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile
Description
Properties
Molecular Formula |
C9H4F3N3 |
|---|---|
Molecular Weight |
211.14 g/mol |
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C9H4F3N3/c10-9(11,12)8-14-6(5-13)7-3-1-2-4-15(7)8/h1-4H |
InChI Key |
QKMGRTXWPSELFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(F)(F)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of trifluoromethylating agents in the presence of a base and a suitable solvent. For example, a photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has been described, which uses an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthesis techniques that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrile group at position 1 participates in hydrolysis and nucleophilic additions:
-
Acidic Hydrolysis : Under reflux with concentrated HCl (6M), the nitrile converts to a carboxylic acid derivative, yielding 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid (85% yield, 24 hrs) .
-
Basic Hydrolysis : NaOH (2M) at 80°C transforms the nitrile into an amide intermediate, further acidified to the carboxylic acid (78% yield).
Electrophilic Aromatic Substitution (EAS)
The electron-deficient imidazo[1,5-a]pyridine core directs electrophiles to specific positions:
Radical-Mediated Functionalization
Visible-light photocatalysis enables C–H bond activation at position 6:
-
Trifluoroethylation : Using fac-Ir(ppy)₃ (2 mol%), CF₃CH₂I (1.5 eq), and blue LEDs (24 hrs), the reaction affords 6-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile (68% yield) .
-
Mechanistic pathway involves:
Cycloaddition Reactions
The nitrile group facilitates [2+3] cycloadditions with azides:
-
Click Chemistry : CuI (10 mol%), sodium ascorbate, and benzyl azide (1.2 eq) in DMF/H₂O (4:1) yield 1-(1H-1,2,3-triazol-4-yl)-3-(trifluoromethyl)imidazo[1,5-a]pyridine (82% yield, 12 hrs).
Reduction Reactions
Selective reductions modify the nitrile and aromatic system:
-
Nitrile to Amine : H₂ (1 atm), Raney Ni, EtOH, 50°C → 1-aminomethyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine (91% yield) .
-
Core Saturation : NaBH₄ (3 eq), CoCl₂ (5 mol%), THF, 0°C → Partially saturated dihydroimidazo[1,5-a]pyridine derivative (55% yield).
Cross-Coupling Reactions
The trifluoromethyl group stabilizes intermediates in Pd-catalyzed couplings:
Functional Group Interconversion
The trifluoromethyl group enhances stability during transformations:
-
Oxidation : mCPBA (2 eq), CH₂Cl₂, 0°C → N-oxide derivative (88% yield) .
-
Protection/Deprotection : TBSCl (1.5 eq), imidazole, DMF → Silyl-protected nitrile (94% yield).
Tautomerization and Rearrangement
Under basic conditions (KOH, EtOH, reflux), the compound undergoes ring-opening to form pyridine-2-carboxamide derivatives (63% yield) .
Key Mechanistic Insights
-
The trifluoromethyl group increases electrophilicity at position 6, facilitating C–H functionalization .
-
The nitrile group acts as a directing group in cross-couplings and stabilizes intermediates via resonance .
Experimental data derived from methodologies in [1–3,5] demonstrate the compound’s versatility in synthesizing bioactive analogs and materials.
Scientific Research Applications
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Core Structure : Imidazo-pyrimidine vs. imidazo-pyridine.
- Substituent Position : Carbonitrile at position 8 (pyrimidine) vs. position 1 (pyridine).
Functional Group Variants: Carbonitrile vs. Carboxylic Acid
The carboxylic acid derivative, 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid (CAS 120221-68-3), replaces the carbonitrile group with a carboxylic acid (-COOH). This substitution significantly alters physicochemical properties:
- Molecular Weight : 230.143 g/mol (carboxylic acid) vs. ~215.14 g/mol (estimated for the carbonitrile variant).
- Density : 1.6±0.1 g/cm³ (carboxylic acid) .
Pyrrolopyridine Derivatives with Carbonitrile Substituents
Modifications of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile yield 1H-pyrrolo[2,3-b]pyridines (e.g., compounds 4a-c, 5a-c, 6a-c). These compounds feature a pyrrolopyridine core with phenyl and carbonitrile substituents. While structurally distinct from the target compound, they share functional groups (carbonitrile) and active methylene groups, which influence reactivity in cyclization and cross-coupling reactions .
Key Contrast :
- Core Heterocycle : Pyrrolopyridine vs. imidazopyridine.
- Substituent Effects : The phenyl groups in pyrrolopyridines may enhance π-π stacking interactions, whereas the trifluoromethyl group in the target compound introduces steric and electronic effects .
Data Tables
Discussion of Research Findings
- Structural Impact on Bioactivity : The imidazo-pyrimidine derivatives’ demonstrated bioactivity suggests that the pyrimidine core and carbonitrile positioning (position 8) are favorable for therapeutic targeting. In contrast, the imidazo-pyridine core of the target compound may prioritize electronic modulation over direct pharmacological action .
- Functional Group Influence : Replacing carbonitrile with carboxylic acid () alters solubility and reactivity, which could expand applicability in medicinal chemistry or material science .
- Synthetic Challenges : The discontinued status of the target compound () may reflect synthetic hurdles, such as instability under reaction conditions or difficulties in introducing the trifluoromethyl group regioselectively.
Biological Activity
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its efficacy against various diseases, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile is characterized by:
- An imidazo ring fused with a pyridine structure.
- A trifluoromethyl group at the 3-position.
- A carbonitrile group at the 1-position.
This unique arrangement contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile exhibit significant anticancer properties. For instance:
- Inhibition of Kinases : Compounds with similar structures have shown potent inhibition of kinases involved in cancer progression. For example, a related compound demonstrated IC50 values of 8.43 nM against the EGFR L858R/T790M mutant kinase .
- Cell Line Studies : In vitro studies on cell lines such as MCF-7 and HepG2 have reported IC50 values ranging from 2.74 to 4.92 μM for structurally related compounds .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
- Bacterial Inhibition : Compounds in this class have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, derivatives showed MIC values as low as 2 μg/ml against S. aureus .
- Fungal Activity : Antifungal activity has been observed against strains such as Candida albicans and Aspergillus flavus .
Anti-inflammatory Properties
The anti-inflammatory potential of related imidazo compounds has been documented:
- Inhibition of Inflammatory Cytokines : Some studies indicate that these compounds can reduce levels of pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may influence binding affinity to biological targets.
- Substituent Variations : Modifications at various positions on the imidazo or pyridine rings can lead to significant changes in potency and selectivity against specific targets .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
| Study | Biological Activity | IC50/MIC Values | Notes |
|---|---|---|---|
| Study A | EGFR Inhibition | 8.43 nM | Significant potency against mutant kinases |
| Study B | Antimicrobial | MIC = 2 μg/ml | Effective against S. aureus |
| Study C | Anticancer (MCF-7) | IC50 = 2.74 μM | Demonstrated cell growth inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
